molecular formula C11H22N2O2 B1343925 1-Boc-2,6-dimethylpiperazine CAS No. 688363-66-8

1-Boc-2,6-dimethylpiperazine

Cat. No.: B1343925
CAS No.: 688363-66-8
M. Wt: 214.3 g/mol
InChI Key: RBOGBIZGALIITO-UHFFFAOYSA-N
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Description

1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

1-Boc-2,6-dimethylpiperazine can be synthesized through several methods. One traditional method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This process selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another more efficient synthetic route involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This method yields higher purity and efficiency, making it suitable for industrial applications .

Chemical Reactions Analysis

1-Boc-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-2,6-dimethylpiperazine involves its ability to act as a protecting group for amines. The Boc group stabilizes the compound, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the specific biological activity of the final synthesized product .

Comparison with Similar Compounds

1-Boc-2,6-dimethylpiperazine is unique due to its specific substitution pattern and the presence of the Boc protecting group. Similar compounds include:

These compounds differ in their reactivity, stability, and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

tert-butyl 2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGBIZGALIITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623507
Record name tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688363-66-8
Record name tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2,6-dimethylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144 mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

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